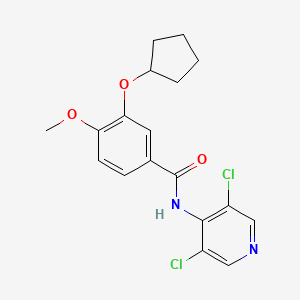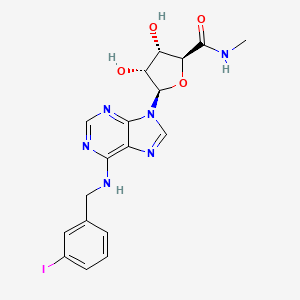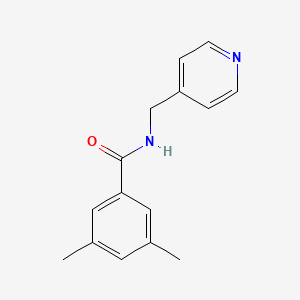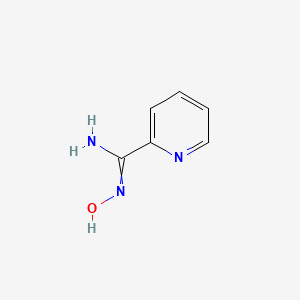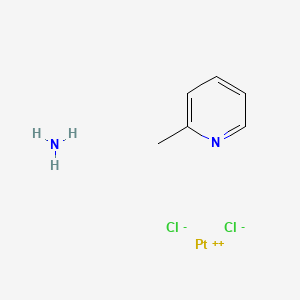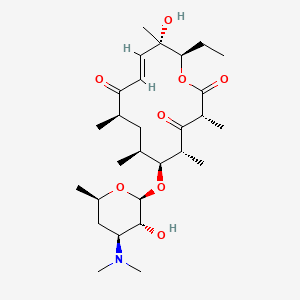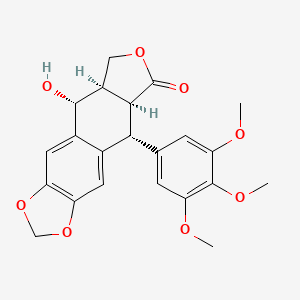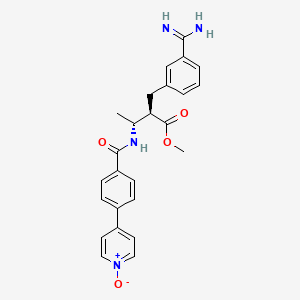
Picumeterol
Vue d'ensemble
Description
- Il appartient à la classe des médicaments à petites molécules et est également connu sous son nom USAN, fumarate de picuméterol .
- Le composé cible principalement le récepteur β2-adrénergique, qui joue un rôle crucial dans la régulation du tonus musculaire lisse bronchique et la dilatation des voies respiratoires.
- Le picuméterol a été étudié pour son potentiel thérapeutique dans les maladies respiratoires, en particulier l'asthme.
Picuméterol: (formule chimique: C25H33Cl2N3O6) est un agoniste β2-adrénergique puissant et hautement sélectif.
Méthodes De Préparation
Voies de synthèse: Les voies de synthèse du picuméterol impliquent des transformations chimiques pour obtenir la structure souhaitée. Malheureusement, les méthodes de synthèse spécifiques ne sont pas largement documentées dans la littérature.
Production industrielle: Les informations sur les méthodes de production à l'échelle industrielle sont limitées. Des sociétés pharmaceutiques comme GSK Plc ont participé à son développement.
Analyse Des Réactions Chimiques
Réactivité: Le picuméterol subit probablement diverses réactions, notamment l'oxydation, la réduction et la substitution.
Réactifs et conditions courants: Des informations détaillées sur les réactifs et conditions spécifiques ne sont pas facilement disponibles.
Principaux produits: Les principaux produits formés au cours de ces réactions dépendraient du type de réaction spécifique et des conditions.
Applications de la recherche scientifique
En médecine: Le picuméterol a été étudié pour ses effets bronchodilatateurs, ce qui le rend pertinent pour le traitement de l'asthme et d'autres affections respiratoires.
Dans l'industrie:
Mécanisme d'action
Activation du récepteur β2-adrénergique: Le picuméterol agit comme un agoniste complet au niveau du récepteur β2-adrénergique. Après liaison, il stimule la production d'AMPc, ce qui entraîne une relaxation du muscle lisse bronchique.
Cibles moléculaires et voies: La principale cible moléculaire est le récepteur β2-adrénergique, qui active les voies de signalisation en aval impliquées dans la bronchodilatation.
Applications De Recherche Scientifique
In Medicine: Picumeterol has been studied for its bronchodilatory effects, making it relevant for treating asthma and other respiratory conditions.
In Industry:
Mécanisme D'action
β2-Adrenergic Receptor Activation: Picumeterol acts as a full agonist at the β2-adrenergic receptor. Upon binding, it stimulates cAMP production, leading to bronchial smooth muscle relaxation.
Molecular Targets and Pathways: The primary molecular target is the β2-adrenergic receptor, which activates downstream signaling pathways involved in bronchodilation.
Comparaison Avec Des Composés Similaires
Unicité: L'unicité du picuméterol réside dans sa sélectivité pour le récepteur β2-adrénergique et sa durée d'action plus longue par rapport au salbutamol.
Composés similaires: D'autres agonistes β2-adrénergiques comprennent le salmétérol, le formotérol et l'indacatérol
Propriétés
Numéro CAS |
130641-36-0 |
|---|---|
Formule moléculaire |
C21H29Cl2N3O2 |
Poids moléculaire |
426.4 g/mol |
Nom IUPAC |
(1R)-1-(4-amino-3,5-dichlorophenyl)-2-[6-(2-pyridin-2-ylethoxy)hexylamino]ethanol |
InChI |
InChI=1S/C21H29Cl2N3O2/c22-18-13-16(14-19(23)21(18)24)20(27)15-25-9-4-1-2-6-11-28-12-8-17-7-3-5-10-26-17/h3,5,7,10,13-14,20,25,27H,1-2,4,6,8-9,11-12,15,24H2/t20-/m0/s1 |
Clé InChI |
NUBLQEKABJXICM-FQEVSTJZSA-N |
SMILES |
C1=CC=NC(=C1)CCOCCCCCCNCC(C2=CC(=C(C(=C2)Cl)N)Cl)O |
SMILES isomérique |
C1=CC=NC(=C1)CCOCCCCCCNC[C@@H](C2=CC(=C(C(=C2)Cl)N)Cl)O |
SMILES canonique |
C1=CC=NC(=C1)CCOCCCCCCNCC(C2=CC(=C(C(=C2)Cl)N)Cl)O |
Apparence |
Solid powder |
Key on ui other cas no. |
130641-36-0 |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
GR 114297A GR 114744A GR 63411 GR-114297A GR-114744A GR-63411 picumeterol picumeterol fumarate |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
